molecular formula C12H14N2O2S B2367287 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole CAS No. 1002513-67-8

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole

Cat. No.: B2367287
CAS No.: 1002513-67-8
M. Wt: 250.32
InChI Key: MBSDBOYBHBYFBT-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole is a compound belonging to the class of sulfonyl pyrazoles. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both sulfonyl and pyrazole groups in the molecule imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-methylpyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Solvent recovery and recycling are also integral parts of the industrial production process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various biological targets, modulating their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)sulfonyl-3-methylpyrazole
  • 1-(2,6-Dimethylphenyl)sulfonyl-3-methylpyrazole
  • 1-(2,5-Dimethylphenyl)sulfonyl-5-methylpyrazole

Uniqueness: 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the sulfonyl group also enhances its solubility and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-9-4-5-10(2)12(8-9)17(15,16)14-7-6-11(3)13-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSDBOYBHBYFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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